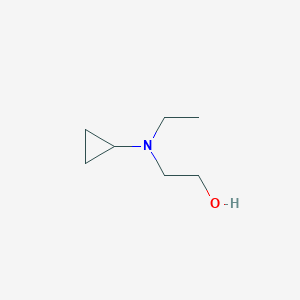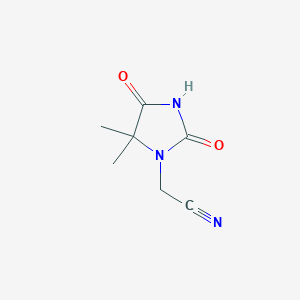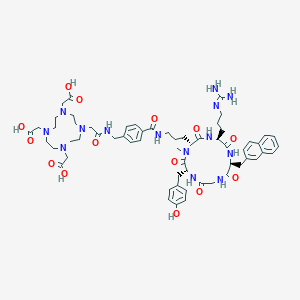
2-(N-Cyclopropyl-N-ethylamino)ethanol
Übersicht
Beschreibung
2-(N-Cyclopropyl-N-ethylamino)ethanol (2-CEE) is an organic compound that is widely used in the field of scientific research. It is a cyclic ether compound that is composed of a cyclopropyl group and an ethylamino group attached to a central carbon atom. 2-CEE has a variety of applications in the laboratory, including in the synthesis of other compounds, as a reagent for biochemical and physiological studies, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Application in Solution Chemistry
- Field : Solution Chemistry
- Application Summary : “2-(N-Cyclopropyl-N-ethylamino)ethanol” has been used in the study of aqueous binary mixtures. The study involved determining ultrasound speeds in these mixtures at various temperatures .
- Method of Application : Ultrasound speeds in 31 aqueous binary mixtures of 2-(ethylamino)ethanol (EEA) were experimentally determined over the entire composition range at 283.15, 288.15 and 303.15 K. Isentropic compressibilities were calculated by combining the ultrasound speed with density data .
- Results : The study found that the values for EEA increase with temperature. The results seem to support the idea that the driving force for hydrophobic hydration relies on solute-solvent hydrophilic interaction rather than on enhancing the water structure .
Application in Organic Building Blocks
- Field : Organic Chemistry
- Application Summary : “2-(N-Cyclopropyl-N-ethylamino)ethanol” is used as an organic building block in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular organic compound being synthesized .
- Results : The resulting organic compounds can be used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .
Application in Cross-linking Reagents
- Field : Biochemistry
- Application Summary : “2-(N-Cyclopropyl-N-ethylamino)ethanol” can be used as a cross-linking reagent in the field of biochemistry .
- Method of Application : The specific method of application would depend on the particular biochemical process or product .
- Results : The use of this compound in biochemistry could lead to the development of new and more effective biochemical products or processes .
Eigenschaften
IUPAC Name |
2-[cyclopropyl(ethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTKKLUKHAEPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyclopropyl-N-ethylamino)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)








![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)